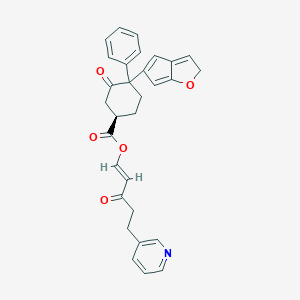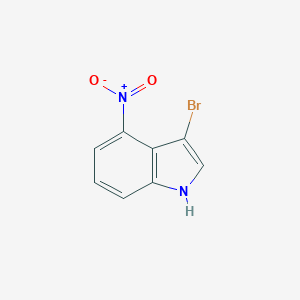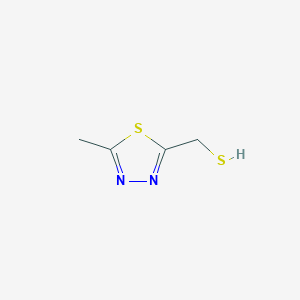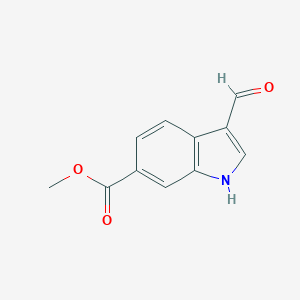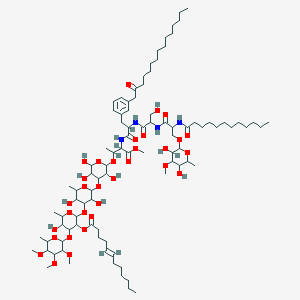
Gpl X1 glycopeptidolipid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gpl X1 glycopeptidolipid is a type of glycolipid that is found in the cell wall of Mycobacterium tuberculosis. This molecule has been of great interest to scientists due to its unique structure and potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Gpl X1 glycopeptidolipid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the research applications include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis.
Mecanismo De Acción
The mechanism of action of Gpl X1 glycopeptidolipid is not fully understood. However, it is believed to play a role in the virulence of Mycobacterium tuberculosis by interacting with host cells and modulating the immune response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Gpl X1 glycopeptidolipid can induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in host cells. It has also been shown to modulate the immune response by inhibiting the activation of T cells and promoting the production of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Gpl X1 glycopeptidolipid in lab experiments include its unique structure, which allows for the development of new diagnostic tools and the identification of new drug targets. However, the limitations of using Gpl X1 glycopeptidolipid in lab experiments include its complex synthesis method and the potential for variability in its structure.
Direcciones Futuras
There are several future directions for the study of Gpl X1 glycopeptidolipid. These include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of Gpl X1 glycopeptidolipid and its potential applications in the field of medicine.
In conclusion, Gpl X1 glycopeptidolipid is a complex molecule that has the potential to be used in a variety of scientific research applications. Its unique structure and potential applications in the field of medicine make it an interesting topic for further study.
Métodos De Síntesis
The synthesis of Gpl X1 glycopeptidolipid is a complex process that involves several steps. The first step is the synthesis of the peptidoglycan backbone, which is then modified with various sugars to form the glycan chains. The final step involves the addition of lipids to the glycan chains to form the glycolipid molecule.
Propiedades
Número CAS |
134874-51-4 |
|---|---|
Nombre del producto |
Gpl X1 glycopeptidolipid |
Fórmula molecular |
C92H156N4O32 |
Peso molecular |
1830.2 g/mol |
Nombre IUPAC |
[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |
InChI |
InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |
Clave InChI |
YNNDCUKXFWSZFW-WIKZRCHHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Sinónimos |
GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



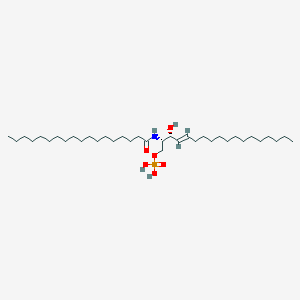
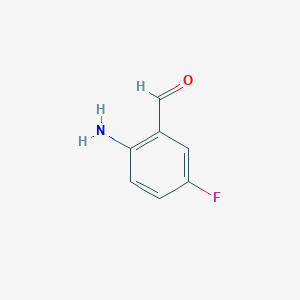
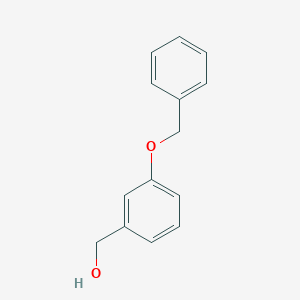
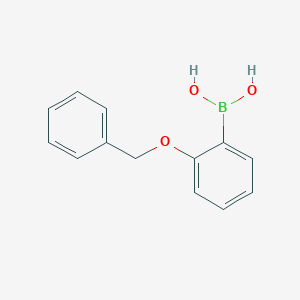
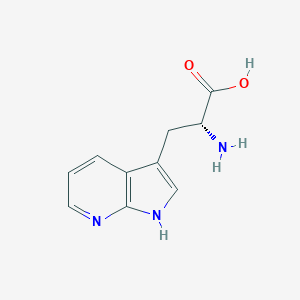
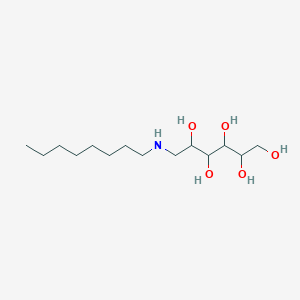
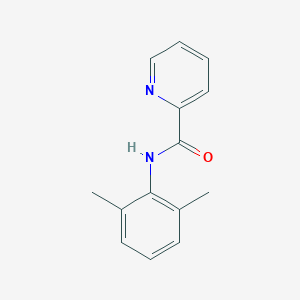
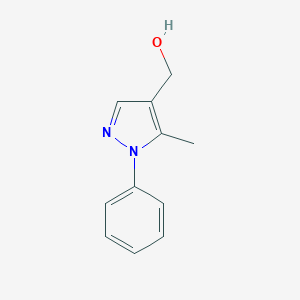
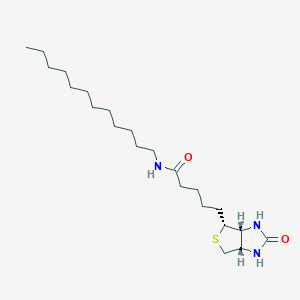
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
